molecular formula C12H8Br2O B3037621 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone CAS No. 50637-83-7

2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone

Cat. No.: B3037621
CAS No.: 50637-83-7
M. Wt: 328 g/mol
InChI Key: CVLAZUXWINTOCV-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone is a chemical compound belonging to the family of haloketones. It is characterized by the presence of two bromine atoms attached to a naphthalene ring and an ethanone group. This compound is known for its unique structural and functional properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone involves the bromination of 1-(6-bromonaphthalen-2-yl)ethanone. The process typically includes the following steps:

    Bromination: The starting material, 1-(6-bromonaphthalen-2-yl)ethanone, is subjected to bromination using bromine in the presence of a suitable solvent such as acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone is utilized in various scientific research fields due to its unique properties:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of biological pathways and enzyme interactions.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms and ethanone group enable it to participate in various chemical reactions, influencing biological pathways and enzyme activities. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(naphthalen-1-yl)ethanone: Similar structure but with the bromine atom on a different position of the naphthalene ring.

    1-(6-Bromonaphthalen-2-yl)ethanone: Lacks the additional bromine atom on the ethanone group.

Uniqueness

2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual bromination allows for more diverse chemical modifications compared to similar compounds.

Properties

IUPAC Name

2-bromo-1-(6-bromonaphthalen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-7-12(15)10-2-1-9-6-11(14)4-3-8(9)5-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLAZUXWINTOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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